10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde: is a complex organic compound characterized by its unique tricyclic structure incorporating silicon, sulfur, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure.
Introduction of the silicon atom: This step often involves the use of organosilicon reagents under specific conditions.
Functionalization with aldehyde group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of reactive functional groups such as the aldehyde and bromine atoms. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 7,7-bis[(4E)-11-bromoundec-4-en-1-yl]-3,11-dithia-7-germatricyclo[6.3.0.0^2,6]undeca-1(8),2(6),4,9-tetraene .
- 7,7-dihexyl-4,10-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.0^2,6]undeca-1(8),2(6),4,9-tetraene .
Uniqueness
10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[630
Properties
Molecular Formula |
C21H29BrOS2Si |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde |
InChI |
InChI=1S/C21H29BrOS2Si/c1-3-5-7-9-11-26(12-10-8-6-4-2)17-13-16(15-23)24-20(17)21-18(26)14-19(22)25-21/h13-15H,3-12H2,1-2H3 |
InChI Key |
PGVFNYURLJVBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.